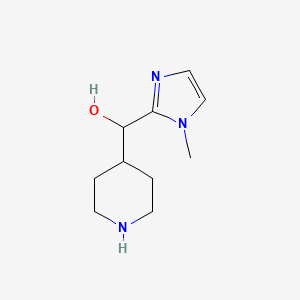
(2-萘甲基)肼二盐酸盐
描述
“(2-Naphthylmethyl)hydrazine dihydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C11H12N2 2HCl and a molecular weight of 245.15 .
Molecular Structure Analysis
The molecular structure of “(2-Naphthylmethyl)hydrazine dihydrochloride” is represented by the formula C11H12N2 2HCl . For a more detailed structural analysis, you may need to refer to specialized databases or resources.Physical And Chemical Properties Analysis
“(2-Naphthylmethyl)hydrazine dihydrochloride” has a molecular weight of 245.15 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.科学研究应用
Proteomics Research
(2-Naphthylmethyl)hydrazine dihydrochloride: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used for protein modification, helping to identify and quantify proteins in different biological samples. It’s particularly useful in targeting specific protein-protein interactions that are crucial for understanding cellular processes .
Biochemical Assays
In biochemical assays, this compound serves as a reagent that can react with various biomolecules. It’s used to detect or quantify substances such as enzymes, vitamins, and hormones. Its reactivity makes it a valuable tool for developing new assays that can be used in diagnostic and research laboratories .
Drug Discovery
Drug discovery researchers use (2-Naphthylmethyl)hydrazine dihydrochloride in the synthesis of potential pharmacological agents. Its chemical structure allows it to serve as a building block for creating novel compounds that can be tested for therapeutic activity against a range of diseases .
Chemical Synthesis
This compound is also important in chemical synthesis, where it’s used as an intermediate in the preparation of complex organic molecules. Its versatility in forming bonds with various functional groups makes it a valuable asset in synthetic organic chemistry .
Material Science
In material science, (2-Naphthylmethyl)hydrazine dihydrochloride can be applied in the development of new materials with unique properties. Researchers might explore its use in creating polymers or coatings that have specific desired characteristics, such as increased durability or chemical resistance .
Analytical Chemistry
Analytical chemists may employ this compound in chromatography and mass spectrometry as a derivatization agent. It can help in enhancing the detection of certain chemicals by making them more volatile or by improving their response in the analytical instrument .
作用机制
未来方向
属性
IUPAC Name |
naphthalen-2-ylmethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2ClH/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9;;/h1-7,13H,8,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJLBNCPFPMRFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Naphthylmethyl)hydrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride](/img/structure/B1461886.png)
![3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/structure/B1461887.png)


![2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B1461890.png)




![Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine](/img/structure/B1461900.png)

